molecular formula C6H6ClNO B096853 3-Amino-4-chlorophenol CAS No. 16026-77-0

3-Amino-4-chlorophenol

Cat. No. B096853
CAS RN: 16026-77-0
M. Wt: 143.57 g/mol
InChI Key: FWUALUHYKLDYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-chlorophenol is a chemical compound that is part of a broader class of chloroanilines, which are derivatives of phenol containing chlorine and amino substituents. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of both amino and chloro groups on the phenol ring can influence the compound's reactivity and interaction with other molecules, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of compounds related to 3-amino-4-chlorophenol has been explored in several studies. For instance, the synthesis of 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids was achieved starting from 3-(p-chlorophenyl)-4-oxo-valeric acid, which could be related to the synthesis pathways of 3-amino-4-chlorophenol derivatives . Another study reported the synthesis of 4-chloro-2-nitrophenol, which was then reduced to 2-amino-4-chlorophenol with a high purity and yield, indicating a viable method for producing chloroaniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-amino-4-chlorophenol has been determined using various techniques. X-ray diffraction was used to determine the structure of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, revealing dihedral angles between the triazole ring and the phenyl rings and highlighting the importance of hydrogen bonding in the molecular structure . Such structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Chemical reactions involving chlorophenyl compounds often include cyclization and nucleophilic substitution, as seen in the synthesis of perfunctionalized 3-amino-4-nitrothiophenes from chlorinated 2-nitrobutadiene derivatives . These reactions are key to expanding the chemical space of chloroaniline derivatives and exploring their reactivity under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are influenced by the presence of chloro and amino groups. For example, the crystal packing of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones is stabilized by strong N-H...O hydrogen bonds and various weak interactions . These interactions can affect the compound's solubility, melting point, and other physical properties, which are important for practical applications.

Scientific Research Applications

Chlorophenol Stress and Aromatic Amino Acid Biosynthesis

Chlorophenols, including compounds like 3-Amino-4-chlorophenol, have been studied for their impact on aromatic amino acid biosynthesis. A genome-wide study using Saccharomyces cerevisiae revealed that exposure to chlorophenols affects genes important for aromatic amino acid biosynthesis and mitochondrial protein synthesis, highlighting the molecular basis of chlorophenol toxicity in eukaryotes (Yadav et al., 2011).

Sonochemical Degradation of Aromatic Organic Pollutants

The sonochemical degradation of various chlorophenols, including 3-Amino-4-chlorophenol, has been explored as a method for mineralizing these pollutants in aqueous solutions. This approach shows promise for environmental remediation, offering efficient degradation with minimal formation of organic byproducts (Goskonda et al., 2002).

Photocatalytic Decomposition in Water

Studies on the photocatalytic decomposition of chlorophenols like 3-Amino-4-chlorophenol in water have been conducted using various nanocomposites. For instance, the use of a Fe3O4-Cr2O3 magnetic nanocomposite under ultraviolet irradiation has shown effective decomposition, emphasizing the potential of nanotechnology in environmental pollutant removal (Kesho Singh et al., 2017).

Removal from Aqueous Media

The removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents has been investigated, with these solvents showing high extraction capacities. This research contributes to the development of effective methods for purifying water from chlorophenol pollutants (Adeyemi et al., 2020).

Biodegradability and Toxicity Assessment

The anaerobic biodegradability and toxicity of chlorophenols, including 3-Amino-4-chlorophenol, were assessed to understand their impact on the environment and potential for biodegradation. This research is crucial in evaluating the environmental and health risks associated with chlorophenols (O'connor & Young, 1989).

Photocatalytic Degradation under UV-A Irradiation

The degradation of 4-chlorophenol, a compound closely related to 3-Amino-4-chlorophenol, under UV-A irradiation using Ag/TiO2/Fe3O4 composites was studied. This research provides insights into alternative methods for decomposing non-degradable pollutants in water supplies (Chang et al., 2015).

properties

IUPAC Name

3-amino-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUALUHYKLDYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408020
Record name 3-Amino-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chlorophenol

CAS RN

16026-77-0
Record name 3-Amino-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-nitrophenol (2.67 g, 15.4 mmol) in methanol (30 ml) is stirred for 24 h under a hydrogen atmosphere in the presence of a catalytic amount of Pd/C. After this time, the reaction mixture is filtered through Celite and then concentrated. It is purified by flash chromatography with a mixture (95/5/1) and then (90/9/1) of dichloromethane/methanol/aqueous ammonia.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100-mL round bottomed flask equipped with a magnetic stir bar was charged with 4-chloro-3-nitrophenol (6.0 g, 34.6 mmol) and acetic acid (60 mL). Iron powder (325 mesh) (19.31 g, 346 mmol) was added, and the mixture was heated at 100° C. for 30 min. The mixture was cooled to room temperature and diluted with water (40 mL). The mixture was then filtered through a pad of Celite and rinsed with water. The filtrate was then extracted with ethyl acetate, and the combined extracts were concentrated under reduced pressure. Heptane (ca. 100 mL) was added to the filtrate and then removed under reduced pressure in order to remove residual acetic acid and water. This was repeated. The residue was dissolved in acetonitrile and concentrated under reduced pressure. The resulting solid was suspended in heptane and concentrated under reduced pressure to afford 3-amino-4-chlorophenol (4.38 g, 88%) as a pale purple/amber solid. MS (ESI, pos. ion) m/z 144 [M+1].
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.31 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-chlorophenol
Reactant of Route 2
3-Amino-4-chlorophenol
Reactant of Route 3
Reactant of Route 3
3-Amino-4-chlorophenol
Reactant of Route 4
Reactant of Route 4
3-Amino-4-chlorophenol
Reactant of Route 5
Reactant of Route 5
3-Amino-4-chlorophenol
Reactant of Route 6
Reactant of Route 6
3-Amino-4-chlorophenol

Citations

For This Compound
32
Citations
O Abou Mehrez, F Dossier-Berne… - Environmental …, 2015 - Taylor & Francis
… Stock solutions of 3-amino-4-chlorophenol (3A4CP) (Sigma-Aldrich, 97%) and 3-amino-4,6-dichloroaminophenol (3A4,6DCP) (Sigma-Aldrich, 97%) were prepared at 30 mM in pure …
Number of citations: 7 www.tandfonline.com
O Abou Mehrez, F Dossier-Berne… - Environmental …, 2015 - Taylor & Francis
Chlorination and monochloramination of aminophenols (AP) were carried out in aqueous solution at 25C and at pH 8.5. Oxidant demand and disinfection by-product formation were …
Number of citations: 8 www.tandfonline.com
S Giovannuzzi, CS Hewitt, A Nocentini… - Journal of Enzyme …, 2022 - Taylor & Francis
… , 4-hydroxy-benzylalcohol, 3-amino-4-chlorophenol and paracetamol, with K I values of 0.6–1.7 µM. The most effective VchCAα inhibitrs were phenol, 3-amino-4-chlorophenol and 4-…
Number of citations: 14 www.tandfonline.com
A Molinari, AL Fallacara, S Di Maria… - Bioorganic & Medicinal …, 2018 - Elsevier
… with an excess of 3-aminophenol or 3-amino-4-chlorophenol in EtOH under reflux affording, … Preparation of the reactant 3-amino-4-chlorophenol and compounds 4, 5, 8, 9 and 13, 14 is …
Number of citations: 23 www.sciencedirect.com
K Othmen, P Boule - Journal of Photochemistry and Photobiology A …, 1999 - Elsevier
… Kinetic of 2,5-DCA disappearance and 3-amino-4-chlorophenol formation at 254 nm (initial … of 2-amino-4-chlorophenol or 3-amino-4-chlorophenol. It is not formed in the absence of …
Number of citations: 31 www.sciencedirect.com
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… (Although only a small amount of 4-chloro-3-nitrophenol was excreted, it is likely that a much greater amount was formed and reduced to 3-amino-4-chlorophenol before it was excreted.…
Number of citations: 47 www.ncbi.nlm.nih.gov
RJ Iwatate, M Kamiya, Y Urano - Chemistry–A European …, 2016 - Wiley Online Library
… Synthesis of hydroxymethyl rhodamines (HMRs) 1 a–c, 2 a–c and 3 a–c: 3.0 equiv of m-aminophenol (for 1–3 a), 3-amino-4-fluorophenol (for 1–3 b) or 3-amino-4-chlorophenol (for 1–3 …
S Di Maria, F Picarazzi, M Mori, A Cianciusi… - Bioorganic …, 2022 - Elsevier
… The aromatic nucleophilic substitution reaction of 20a and 20b with 3-amino-4-chlorophenol, in absolute ethanol under reflux, allowed to compounds 9l and 9m, respectively. Finally, …
Number of citations: 5 www.sciencedirect.com
M Matsumoto, S Aiso, H Arito, K Nagano… - The Journal of …, 2006 - jstage.jst.go.jp
… through p-chloroaniline (Bray et al., 1956; Rickert and Held, 1990; Yoshida et al., 1991 and 1993), while o-CNB is metabolized to 2-amino-3-chlorophenol and 3-amino4-chlorophenol …
Number of citations: 13 www.jstage.jst.go.jp
R Newton, KA Bowler, EM Burns, PJ Chapman… - European Journal of …, 2016 - Elsevier
Deregulation of the receptor tyrosine kinase RET has been implicated in medullary thyroid cancer, a small percentage of lung adenocarcinomas, endocrine-resistant breast cancer and …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.